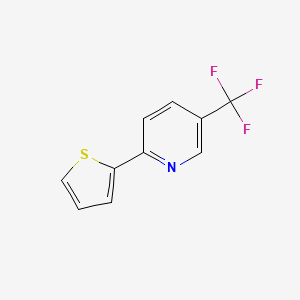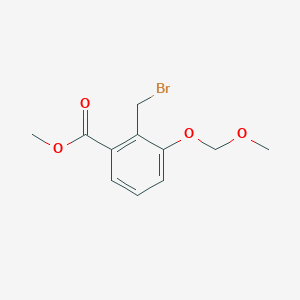
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate
Vue d'ensemble
Description
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromomethyl group, a methoxymethoxy group, and a benzoic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate typically involves the bromination of 3-methoxymethoxy-benzoic acid methyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acid methyl esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-Bromo-3-Methylbenzoate: Similar structure but with a methyl group instead of a methoxymethoxy group.
Methyl 2-Bromo-4-Methoxybenzoate: Similar structure but with a methoxy group at the para position.
Methyl 2-Bromo-3-Hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Uniqueness
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is unique due to the presence of both bromomethyl and methoxymethoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-16-10-5-3-4-8(9(10)6-12)11(13)15-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
JZWLRUOECPNJFI-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=CC(=C1CBr)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl 3-[1-(2-hydroxyethyl)cyclohexyl]-1,1-propanedicarboxylate](/img/structure/B8575206.png)
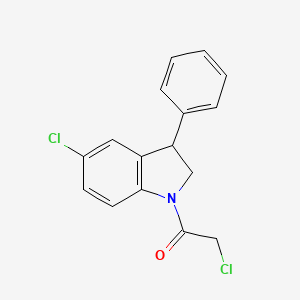
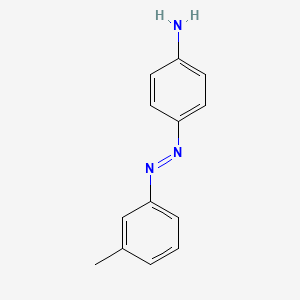
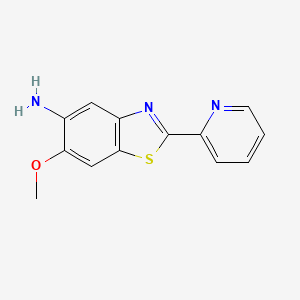
![7-[Cyano(4-hydroxynonyl)amino]-2-methylheptanoic acid](/img/structure/B8575226.png)
![3-[4-(Methyloxy)-3-nitrophenyl]pyridine](/img/structure/B8575228.png)
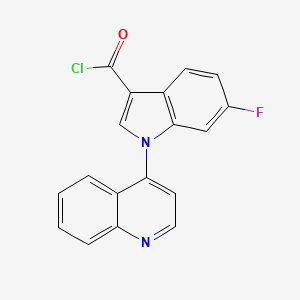
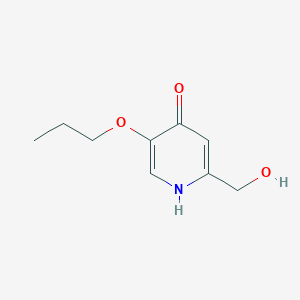
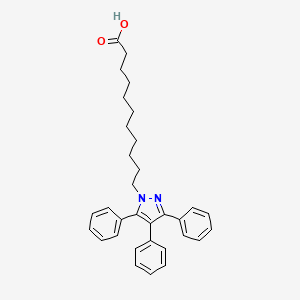
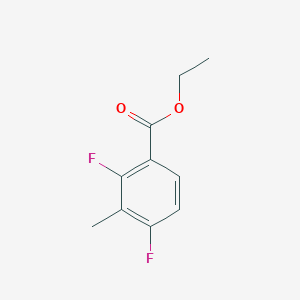
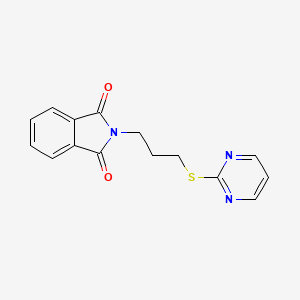
![6-Bicyclo[2.2.1]hept-5-en-2-yl-hexylamine](/img/structure/B8575272.png)
